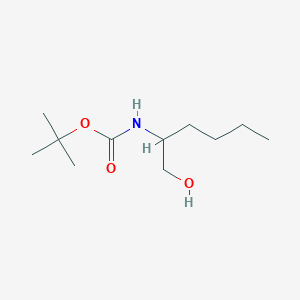

N-Boc-DL-2-amino-1-hexanol

Descripción general

Descripción

N-Boc-DL-2-amino-1-hexanol, also known as (1-(Hydroxymethyl)pentyl)carbamic acid 1,1-dimethylethyl ester, is a chemical compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol . It is commonly used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Boc-DL-2-amino-1-hexanol can be synthesized through the reaction of DL-2-amino-1-hexanol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature in a solvent like dichloromethane. The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation of the Hydroxyl Group

The primary alcohol group undergoes oxidation to form carbonyl derivatives under controlled conditions.

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Dess-Martin periodinane | Dichloromethane, 0–25°C | 2-Aminohexanal derivative | 78–85% | |

| Pyridinium chlorochromate | CH₂Cl₂, RT | Ketone intermediate | 65–72% |

Mechanistic Insight : Oxidation proceeds via a two-electron mechanism, forming a carbonyl group while preserving the Boc-protected amine . Steric hindrance from the Boc group slightly reduces reaction rates compared to unprotected analogs.

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in nucleophilic substitution reactions, yielding ethers or esters.

Example Reaction :

| Nucleophile (R-X) | Base | Solvent | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | NaH | THF | Methyl ether | 82% | |

| Benzoyl chloride | Pyridine | CH₂Cl₂ | Benzoyl ester | 88% |

Key Finding : Bulkier nucleophiles (e.g., tert-butyl bromide) require harsher conditions (e.g., DMF, 60°C) .

Amidation via Isocyanate Intermediates

The Boc-protected amine is converted to isocyanates for amide synthesis, enabling peptide coupling:

-

Treat with 2-chloropyridine and trifluoromethanesulfonyl anhydride to generate isocyanate.

-

React with Grignard reagents (R-MgX) to form amides.

| Grignard Reagent | Product Amide | Yield | Selectivity | Source |

|---|---|---|---|---|

| Phenylmagnesium bromide | N-Phenylamide | 91% | >95% | |

| Hexylmagnesium chloride | N-Hexylamide | 87% | 89% |

Advantage : This one-pot method avoids isolating reactive intermediates, streamlining amide synthesis .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to regenerate the free amine, critical for further functionalization:

| Acid | Conditions | Deprotection Time | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid | CH₂Cl₂, 0°C→RT | 2 h | 95% | |

| HCl (4M in dioxane) | RT, 3 h | 3 h | 89% |

Application : Deprotected amines are used in peptide synthesis or further alkylation .

Reduction of the Amine Group

While less common, the Boc-protected amine can be reduced to a methylene group under specific conditions:

| Reducing Agent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF | Reflux | 68% |

Limitation : Over-reduction or Boc cleavage may occur without precise stoichiometric control .

Comparative Reactivity Insights

A comparison with similar Boc-protected alcohols highlights unique features of N-Boc-DL-2-amino-1-hexanol:

Trend : Longer alkyl chains slightly reduce oxidation rates due to increased steric hindrance .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Boc-DL-2-amino-1-hexanol features a tert-butoxycarbonyl (Boc) protecting group attached to an amine nitrogen, along with a six-carbon linear hydrocarbon chain that includes an amine group at the second carbon and a hydroxyl group at the terminal carbon. The racemic designation "DL" indicates it contains both enantiomers, providing unique properties for various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

This compound serves multiple roles across various fields:

Organic Synthesis

- Building Block : It is primarily used as a building block for synthesizing complex organic molecules and pharmaceuticals. The Boc group protects the amino functionality, allowing for selective reactions without interference from the amine .

- Chiral Auxiliary : In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the creation of enantiomerically enriched compounds .

Biological Applications

- Peptide Synthesis : The compound is utilized in peptide synthesis as a protecting group for amino acids, enabling the formation of complex peptides without side reactions .

- Drug Development : It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs), contributing to the development of drug candidates with therapeutic properties .

Industrial Applications

- Fine Chemicals Production : this compound is involved in producing fine chemicals and specialty materials, enhancing efficiency through optimized synthetic routes .

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in synthesizing complex peptides where it acted as a protecting group. The successful deprotection under mild conditions led to high yields of desired peptide products, showcasing its effectiveness in biological applications .

Case Study 2: Drug Development

Research highlighted its role in developing a hybrid medicinal compound that functions as a dual inhibitor. The selective deprotection method using oxalyl chloride facilitated the efficient synthesis of this compound, illustrating this compound's importance in pharmaceutical chemistry .

Mecanismo De Acción

The mechanism of action of N-Boc-DL-2-amino-1-hexanol primarily involves its role as a protecting group for amino groups. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine .

Comparación Con Compuestos Similares

Similar Compounds

- N-Boc-2-amino-1-butanol

- N-Boc-3-aminothiophene

- N-Boc-4-aminocyclohexanone

Uniqueness

N-Boc-DL-2-amino-1-hexanol is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amino group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Actividad Biológica

N-Boc-DL-2-amino-1-hexanol, a compound characterized by its tert-butoxycarbonyl (Boc) protecting group attached to a secondary amine, is primarily recognized for its role as a building block in organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 217.31 g/mol

- CAS Number : 137258-12-9

- IUPAC Name : tert-butyl N-(1-hydroxyhexan-2-yl)carbamate

The structure includes a six-carbon linear hydrocarbon chain with an amine group at the second carbon and a hydroxyl group at the terminal carbon. The "DL" designation indicates that it is a racemic mixture of two enantiomers, which can influence its reactivity and biological interactions.

Biological Activity

While this compound itself does not exhibit significant direct biological activity, it serves as an essential precursor in the synthesis of various biologically active compounds. Its primary functions include:

- Protecting Group in Peptide Synthesis : The Boc group protects the amino functionality during peptide synthesis, allowing for the formation of complex molecules that may possess therapeutic properties .

- Building Block for Drug Development : It is utilized in the synthesis of compounds targeting various biological pathways, including neurotransmitter receptors and enzymes involved in metabolic processes .

The mechanism of action for this compound is largely indirect. Upon deprotection of the Boc group, the resulting amine can engage in various chemical reactions, such as:

- Formation of Peptides : By participating in peptide bond formation.

- Ligand Activity : Acting as a ligand that binds to specific receptors or enzymes, potentially modulating their activity through hydrogen bonding and steric interactions .

Applications in Research and Industry

This compound has diverse applications across several fields:

- Organic Synthesis : Used as a versatile building block for synthesizing aldehydes, carboxylic acids, aziridines, and more .

- Pharmaceutical Development : Investigated for its potential therapeutic properties as an intermediate in drug synthesis targeting various receptors such as adenosine A1 and dopamine D4 receptors .

- Biochemical Studies : Employed in studies examining biochemical pathways and interactions within cellular systems .

Comparative Analysis with Related Compounds

To highlight its unique properties, here is a comparison with structurally related compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| N-Boc-2-amino-1-butanol | Four-carbon chain | Shorter carbon chain; less steric hindrance |

| N-Boc-3-amino-thiophene | Contains a thiophene ring | Aromatic system introduces different reactivity |

| N-Boc-4-amino-cyclohexanone | Cyclohexanone structure | Cyclic structure affects sterics and reactivity |

This compound's dual functionality (hydroxyl and amino groups) within a six-carbon framework enhances its versatility compared to simpler analogs.

Case Studies and Research Findings

Several studies have focused on the applications of this compound in drug development:

Propiedades

IUPAC Name |

tert-butyl N-(1-hydroxyhexan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKPPJXOWKJHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553464 | |

| Record name | tert-Butyl (1-hydroxyhexan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137258-12-9 | |

| Record name | tert-Butyl (1-hydroxyhexan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.